molecular formula C4H10ClNO B1145969 (1S,2R)-2-Aminocyclobutanol hydrochloride CAS No. 206751-79-3

(1S,2R)-2-Aminocyclobutanol hydrochloride

Cat. No.: B1145969
CAS No.: 206751-79-3
M. Wt: 87.123646
InChI Key:
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Description

(1S,2R)-2-Aminocyclobutanol hydrochloride is an organic compound with the chemical formula C4H9NO.HCl. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used as a pharmaceutical intermediate and can be utilized in the synthesis of biologically active organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1S,2R)-2-Aminocyclobutanol hydrochloride typically involves the reaction of 1-cyclobutylamine with a chiral carboxylic acid, followed by reaction with hydrochloric acid to yield the desired compound . The reaction conditions often include controlled temperatures and the use of polar solvents such as water or ethanol to ensure solubility and proper reaction kinetics.

Industrial Production Methods: Industrial production methods for this compound may involve high-throughput screening techniques for crystallization and purification. These methods are designed to optimize yield and purity while minimizing resource consumption .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Aminocyclobutanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

(1S,2R)-2-Aminocyclobutanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral reagent and catalyst in various organic synthesis reactions.

    Biology: Employed in the synthesis of biologically active molecules for studying enzyme interactions and metabolic pathways.

    Medicine: Utilized as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of (1S,2R)-2-Aminocyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

Uniqueness: (1S,2R)-2-Aminocyclobutanol hydrochloride is unique due to its specific three-dimensional structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its ability to act as a chiral reagent and its applications in synthesizing biologically active molecules highlight its importance in various fields of research and industry .

Properties

IUPAC Name

(1S,2R)-2-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESMOHTDHXTQF-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070860-49-8
Record name rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride
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